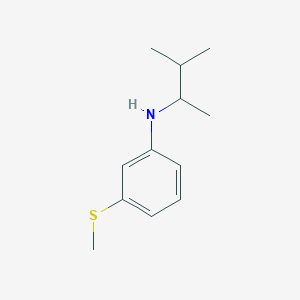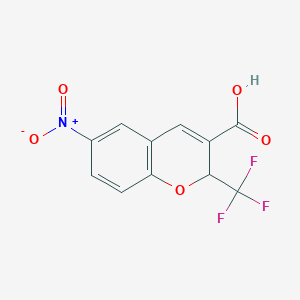
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis often begins with a suitable benzopyran derivative.
Nitration: Introduction of the nitro group at the 6th position can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carboxylic acid, 6,8-dibromo-2-(trifluoromethyl)-: Similar structure but with bromine atoms instead of a nitro group.
2H-1-Benzopyran-3-carboxylic acid, 6-(trifluoromethoxy)-2-(trifluoromethyl)-: Contains a trifluoromethoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group at the 6th position and the trifluoromethyl group at the 2nd position makes 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)- unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzopyran derivatives.
Properties
CAS No. |
215122-43-3 |
|---|---|
Molecular Formula |
C11H6F3NO5 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO5/c12-11(13,14)9-7(10(16)17)4-5-3-6(15(18)19)1-2-8(5)20-9/h1-4,9H,(H,16,17) |
InChI Key |
GZVGBJIOQBOCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


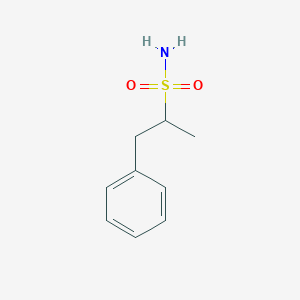
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13216880.png)

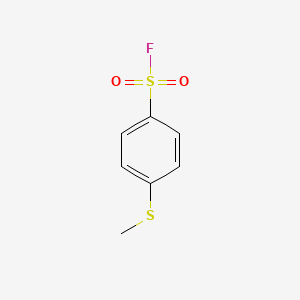

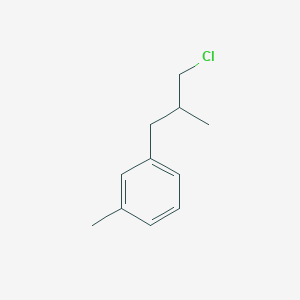
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
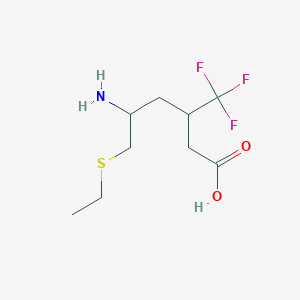

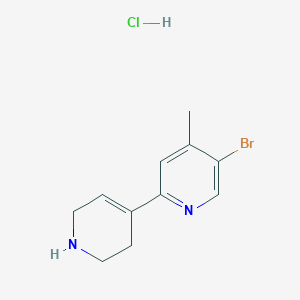
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
